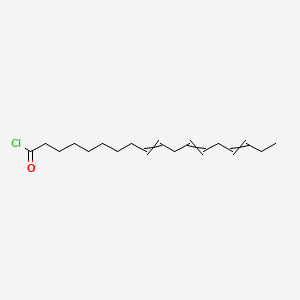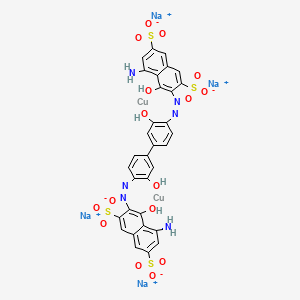
9,12,15-Octadecatrienoyl chloride, (9Z,12Z,15Z)-
Vue d'ensemble
Description
“9,12,15-Octadecatrienoyl chloride, (9Z,12Z,15Z)-”, also known as Linolenic acid chloride, Linolenoyl chloride, or α-Linolenic acid chloride, is a product in the category of FA Chlorides . It has a molecular formula of C18H29ClO and a molecular weight of 296.88 .
Molecular Structure Analysis
The molecule has a structure represented by the SMILES notation: O=C(Cl)CCCCCCCC=CCC=CCC=CCC . The InChI representation is: InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- .Physical And Chemical Properties Analysis
The compound is supplied as a neat liquid . The compound should be stored in a freezer .Applications De Recherche Scientifique
Conjugated Linolenic Acids (CLNAs) and Bioactivities Conjugated linolenic acid (CLNA), encompassing octadecatrienoic acid derivatives like 9,12,15-Octadecatrienoyl chloride, is found in plant seeds and has been identified to exhibit several health benefits based on animal and in vitro studies. Research has focused on its anti-carcinogenic, lipid metabolism regulation, anti-inflammatory, anti-obese, and antioxidant activities, suggesting potential applications as functional food ingredients and dietary supplements for disease management. Further human clinical trials are warranted to explore these effects in detail (Yuan, Chen, & Li, 2014).
Renewable Resources in Coatings Technology Advancements in the use of renewable resources for coatings have been significant, particularly in utilizing plant proteins and vegetable oils. Research has highlighted the application of oils rich in epoxy fatty acids and conjugated triene fatty acids, such as those derived from Euphorbia lagascae and Calendula officinalis, respectively. These oils have shown promise in emulsion systems for coatings, indicating a shift towards more environmentally friendly paints and coatings derived from renewable sources (Derksen, Cuperus, & Kolster, 1996).
Chloride in Soil and Plant Physiology Chloride (Cl-) plays a crucial role in plant physiology, acting as an essential micronutrient. It is involved in various processes such as osmotic and stomatal regulation, oxygen evolution in photosynthesis, and disease resistance. Despite its potential toxic effects in saline soils, recent findings suggest beneficial aspects of Cl- in improving plant growth, biomass, and nitrogen use efficiency, offering new insights into the management of Cl- in agriculture (Seeda & El-Nour, 2021).
Conjugated Linoleic Acid (CLA) in Health Conjugated linoleic acid (CLA), including isomers like 9,12,15-Octadecatrienoyl chloride, has been shown to have various health benefits. Specifically, it has anti-inflammatory properties and may influence gene expression regulated by peroxisome proliferator-activated receptors (PPARs). This suggests that CLA could offer nutritional therapies for inflammatory conditions, underscoring the need for further research to understand its mechanisms of action and potential health implications (Bassaganya-Riera, Hontecillas, & Beitz, 2002).
Propriétés
IUPAC Name |
octadeca-9,12,15-trienoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXCQPDRPTZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866730 | |
| Record name | Octadeca-9,12,15-trienoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,12,15-Octadecatrienoyl chloride, (9Z,12Z,15Z)- | |
CAS RN |
59044-29-0 | |
| Record name | 9,12,15-Octadecatrienoyl chloride, (9Z,12Z,15Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9Z,12Z,15Z)-9,12,15-octadecatrienoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














